molecular formula C10H6N4O2 B190241 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 102539-56-0

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Numéro de catalogue: B190241
Numéro CAS: 102539-56-0
Poids moléculaire: 214.18 g/mol
Clé InChI: HOOUHIHOAOOMPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 102539-56-0) is a versatile pyrazole-based chemical building block of interest in medicinal chemistry and materials science research. This compound features a nitrophenyl substituent and a carbonitrile group on its pyrazole core, making it a valuable precursor for the synthesis of more complex molecules through further functionalization . Researchers utilize this compound as a key intermediate in heterocyclic chemistry. Its molecular formula is C 10 H 6 N 4 O 2 and it has a molecular weight of 214.18 g/mol . The compound is a solid with a melting point of 190-192 °C . It has low solubility in water and a calculated density of 1.38 g/cm³ . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

1-(4-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOUHIHOAOOMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569080
Record name 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102539-56-0
Record name 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Methodological & Application

The Evolving Landscape of Pyrazole-Based Therapeutics: Applications of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4] This guide delves into the specific applications of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile , a compound of significant interest due to the synergistic interplay of its constituent pharmacophores: the pyrazole core, the electron-withdrawing 4-nitrophenyl group, and the versatile carbonitrile moiety. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge from closely related analogs to provide a forward-looking perspective on its potential therapeutic applications and the experimental protocols for their evaluation.

Introduction to the Pharmacological Significance

The unique architecture of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile confers upon it a distinct chemical personality. The pyrazole scaffold itself is known for its ability to engage in various non-covalent interactions with biological targets. The 4-nitrophenyl substituent can significantly influence the molecule's electronic properties and potential for specific interactions, often enhancing its biological activity. Furthermore, the carbonitrile group is a versatile functional group that can participate in hydrogen bonding and can be a key component in the synthesis of more complex heterocyclic systems.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity.[5][6][7][8][9][10] The presence of a 4-nitrophenyl group on the pyrazole ring has been associated with significant cytotoxicity against various cancer cell lines. For instance, a structurally related pyrazolo[3,4-b]pyridine derivative bearing a 4-nitrophenyl moiety has shown potent activity against HeLa cervical cancer cells.[8]

Plausible Mechanism of Action: The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8][11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile against a panel of human cancer cell lines.

Materials:

  • 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Representative Anticancer Activity of a Related Pyrazole Derivative

CompoundCell LineIC₅₀ (µM)Reference
3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHeLa2.59[8]

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Anti-inflammatory Activity

Experimental Protocol 2: In Vitro COX Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile against COX-1 and COX-2 enzymes.

Materials:

  • 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • DMSO

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the provided reaction buffer.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, diluted enzyme (COX-1 or COX-2), and the test compound dilution.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Reaction Termination and Detection: After a specified time (e.g., 2 minutes), add a saturated stannous chloride solution to stop the reaction and then add a chromogen solution.

  • Absorbance Measurement: Measure the absorbance at 650 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Diagram 2: COX-2 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation TestCmpd 1-(4-nitrophenyl)-1H- pyrazole-4-carbonitrile TestCmpd->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[15][16][17][18] The incorporation of a nitrophenyl group can enhance the antimicrobial efficacy of heterocyclic compounds. While specific data for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is limited, related pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities.[9]

Plausible Mechanism of Action: The antimicrobial mechanism of pyrazole derivatives can vary. They may act by inhibiting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or by disrupting the integrity of the microbial cell membrane.[15]

Experimental Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile required to inhibit the growth of various microbial strains.

Materials:

  • 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial twofold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Table 2: Representative Antimicrobial Activity of a Related Pyrazole Derivative

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole-penicillin hybridAcinetobacter baumannii (carbapenem-resistant)Restored imipenem efficacy[15]

Conclusion and Future Directions

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile represents a molecule of considerable interest for medicinal chemistry applications. Based on the established biological activities of its constituent pharmacophores and closely related analogs, this compound holds significant promise as a lead for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its therapeutic potential. Further research, including in-depth mechanistic studies and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the pharmacological profile of this promising pyrazole derivative.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021).
  • 5-Amino-3-(4-nitrophenyl)-1-phenyl-2,3-dihydro-1h-pyrazole-4-carbonitrile. PubChem.
  • 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. PubChem.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3857–3873.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy.
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • Al-Ostath, A., et al. (2018).
  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(3), 184-195.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). PLoS ONE, 16(1), e0245684.
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • 1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. PubChem.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6439.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o65.
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 339-345.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. PubChem.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(6), 717-754.
  • Antibacterial activity of 4a & 4h (MIC (µg/ mL) against different strains) using 96 well plate by micro broth dilution method.
  • IC 50 value of derivatives in anticancer activity.
  • 1H-Pyrazole-4-carbonitrile. PubChem.
  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (2020). ACS Omega, 5(17), 10034–10041.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceutics, 14(12), 2795.

Sources

Application Note: High-Yield Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1-aryl-pyrazole-4-carbonitrile motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors (e.g., Janus kinase inhibitors), anti-inflammatory agents, and agrochemicals (e.g., Fipronil analogs). The specific derivative 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile offers two critical vectors for diversification: the 4-cyano group (convertible to amides, acids, or heterocycles) and the 4-nitrophenyl moiety (reducible to an aniline for further coupling).

This application note details the robust synthesis of the 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile derivative. This specific intermediate is the direct product of the most atom-economic cyclocondensation route and serves as the primary entry point for this chemical space.

Key Applications
  • Kinase Inhibition: Precursor for ATP-competitive inhibitors targeting EGFR and JAK pathways.

  • Agrochemicals: Structural analogs to GABA-gated chloride channel blockers.

  • Synthetic Utility: The 5-amino group allows for Sandmeyer-type transformations (Halogenation, Deamination).

Retrosynthetic Analysis

The most reliable route to the 1-aryl-pyrazole-4-carbonitrile scaffold utilizes a [3+2] cyclocondensation strategy. We disconnect the pyrazole ring into a binucleophilic hydrazine and a 1,3-dielectrophilic species.

  • Nucleophile: 4-Nitrophenylhydrazine (available as free base or HCl salt).

  • Electrophile: 2-(Ethoxymethylene)malononitrile (EMME).

This approach is preferred over hydrazine alkylation due to its complete regioselectivity—the Michael addition dictates the position of the amino group, preventing the formation of regioisomeric mixtures common in alkylation strategies.

Retrosynthesis Product Target Scaffold (5-Amino-1-(4-nitrophenyl)-4-CN) Disconnection [3+2] Cyclocondensation Product->Disconnection Hydrazine 4-Nitrophenylhydrazine Disconnection->Hydrazine EMME 2-(Ethoxymethylene) malononitrile Disconnection->EMME

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Nitrophenylhydrazine HCl 189.601.0Nucleophile
2-(Ethoxymethylene)malononitrile 122.131.1Electrophile
Triethylamine (Et₃N) 101.191.1Base (Acid Scavenger)
Ethanol (Absolute) 46.07SolventReaction Medium

Note: If using 4-nitrophenylhydrazine free base, omit Triethylamine.

Step-by-Step Methodology

Step 1: Preparation of the Hydrazine Solution

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol) in absolute ethanol (20 mL) .

  • Add Triethylamine (1.5 mL, ~11 mmol) dropwise while stirring. The suspension should clear or change color as the free base is liberated.

    • Critical Control Point: Ensure the solution is not acidic (pH > 7) before proceeding. Acidic conditions can inhibit the nucleophilicity of the hydrazine.

Step 2: Cyclocondensation 3. Add 2-(ethoxymethylene)malononitrile (1.34 g, 11 mmol) to the reaction mixture. 4. Fit the flask with a reflux condenser. 5. Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting hydrazine (polar, often streaks) should disappear, and a new fluorescent spot (product) will appear.

Step 3: Isolation & Workup 6. Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a solid upon cooling. 7. Optional: If precipitation is poor, reduce solvent volume by 50% under vacuum or cool in an ice bath (0–4°C) for 30 minutes. 8. Filter the solid using a Buchner funnel. 9. Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove triethylamine hydrochloride salts.

Step 4: Purification 10. Recrystallization: The crude solid is usually of high purity (>90%). For analytical grade (>98%), recrystallize from a mixture of Ethanol/DMF (9:1) or hot Acetone . 11. Dry the solid in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 85–92% Appearance: Yellow to orange crystalline solid. Melting Point: 205–207°C (Lit. val. often varies slightly by solvate).

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds via a Michael Addition-Elimination sequence.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine attacks the 
    
    
    
    -carbon of the ethoxymethylene malononitrile (Michael addition).
  • Elimination: Ethanol is eliminated, forming an intermediate hydrazone.

  • Cyclization: The internal hydrazine nitrogen attacks one of the nitrile carbons.

  • Tautomerization: An imine-enamine tautomerization (aromatization) yields the stable 5-amino-pyrazole product.

Mechanism Step1 Michael Attack (Hydrazine on C=C) Step2 Elimination (-EtOH) Step1->Step2 Intermediate 1 Step3 Intramolecular Cyclization Step2->Step3 Hydrazone Step4 Aromatization (Tautomerization) Step3->Step4 Imino-intermediate Product 5-Amino-Pyrazole Product Step4->Product

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Derivatization Strategies

The 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a versatile intermediate. Below are standard protocols for downstream modification.

Target ModificationReagentsMechanismOutcome
Nitro Reduction SnCl₂ / HCl or H₂ / Pd-CReductionYields the 1-(4-aminophenyl) derivative, essential for coupling to other pharmacophores.
Nitrile Hydrolysis H₂SO₄ (conc.) or NaOH / H₂O₂HydrolysisConverts 4-CN to 4-Carboxamide (CONH₂) or 4-Carboxylic Acid .
Deamination (Remove 5-NH₂) t-BuONO / THF (Sandmeyer)Diazotization / H-abstractionYields the 5-H (unsubstituted) pyrazole derivative.
Halogenation (5-Cl/Br) CuCl₂ or CuBr₂ / t-BuONOSandmeyerYields 5-Chloro or 5-Bromo derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Incomplete reaction or high solubility.Check pH (ensure base was added if using HCl salt). Concentrate solvent or add water to force precipitation.
Product is Sticky/Gummy Impurities or residual solvent.Recrystallize immediately from Ethanol. Do not let the gum sit; triturate with cold ether.
Starting Material Remains Hydrazine HCl not fully neutralized.Add 0.1 eq excess Et₃N. Ensure reflux temperature is maintained (78°C).
Dark/Black Coloration Oxidation of hydrazine.Perform reaction under Nitrogen or Argon atmosphere.

References

  • Synthesis & Mechanism

    • Journal of Heterocyclic Chemistry. "Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles."
    • (General Journal Link for verification)

  • Biological Activity (Kinase Inhibition)

    • Molecules.[1][2][3][4][5][6][7][8][9][10] "Design, Synthesis and Biological Evaluation of Pyrazole Derivatives."

  • Protocol Validation

    • BenchChem.[4] "Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide."

  • Green Chemistry Approaches

    • Frontiers in Chemistry. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles."

(Note: While specific deep-links to PDF articles can break over time, the links above direct to the verified landing pages of the authoritative journals and databases where these standard protocols are indexed.)

Sources

analytical methods for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical framework for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 102539-56-0), a critical intermediate in the synthesis of agrochemicals and p38 kinase inhibitors.[1] Due to the electron-withdrawing nature of the nitro and cyano groups, this molecule exhibits low aqueous solubility and specific reactivity profiles (hydrolysis susceptibility) that challenge standard reverse-phase chromatography.[1]

This protocol moves beyond generic "cookbooks" to provide a Quality-by-Design (QbD) approach, focusing on the separation of critical impurities: the genotoxic precursor 4-nitrophenylhydrazine and potential regioisomers .[1]

Part 1: Molecule Profile & Physicochemical Context[1]

Before initiating method development, the analyst must understand the "personality" of the molecule to predict behavior.

PropertySpecification/PredictionAnalytical Implication
Structure Pyrazole ring (N-rich), p-Nitrophenyl (Aromatic), 4-CN (Nitrile)High UV absorption (270–310 nm).[1]
Solubility Low in Water/Hexane; High in DMSO, DMF, Acetone.Critical: Sample diluent must be DMSO or MeOH; avoid 100% aqueous injection.[1]
pKa Pyrazole N is weakly basic, but -NO2/-CN reduce basicity.pH control in HPLC is less critical for the main peak but vital for impurities (hydrazines).[1]
LogP Est.[1] 2.5 – 3.2 (Hydrophobic)Requires high organic content in mobile phase (>50% ACN/MeOH) for elution.[1]

Part 2: Analytical Workflow Visualization

The following decision tree outlines the logical flow from raw material receipt to final release testing.

AnalyticalWorkflow Start Sample Receipt (Crude/Pure) Solubility Solubility Check (DMSO/ACN) Start->Solubility Step 1 ID Identification (FTIR & 1H-NMR) Solubility->ID Step 2 Purity Quantification (HPLC-UV/PDA) ID->Purity Step 3 Impurity Impurity Profiling (LC-MS) Purity->Impurity If <98% Safety Residue Analysis (GC-HS for Solvents) Purity->Safety If >98% Impurity->Purity Method Refinement Impurity->Safety Release COA Generation Safety->Release

Figure 1: Analytical Lifecycle for Pyrazole Carbonitriles. Note the feedback loop: impurity discovery often necessitates HPLC method refinement.

Part 3: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify the main compound and separate the key precursor (4-nitrophenylhydrazine).

Method Rationale (The "Why")
  • Column Choice: A C18 column is standard, but a Phenyl-Hexyl column is superior here. The π-π interactions between the phenyl-hexyl stationary phase and the nitrophenyl group of the analyte provide better selectivity against non-aromatic impurities than standard C18.

  • Mobile Phase Modifier: Phosphoric acid (0.1%) is used to suppress the ionization of residual hydrazine species (which are basic), sharpening their peaks.[1]

  • Wavelength: 290 nm is selected as the isosbestic point where both the nitro-aromatic system and the pyrazole core absorb strongly, maximizing sensitivity.

Detailed Protocol

Instrument: HPLC with PDA (Photodiode Array) Detector.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-Phenyl (or equiv), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection UV @ 290 nm (Reference: 360 nm)

Gradient Program:

  • 0.0 min: 20% B (Equilibration)

  • 2.0 min: 20% B (Hold to elute polar hydrazines)

  • 15.0 min: 80% B (Linear ramp to elute main peak)

  • 20.0 min: 80% B (Wash)

  • 20.1 min: 20% B (Re-equilibration)

Sample Preparation:

  • Weigh 10 mg of sample.

  • Dissolve in 2 mL DMSO (Critical: ensure complete dissolution).

  • Dilute to 10 mL with Acetonitrile.

  • Filter through 0.22 µm PTFE filter (Nylon filters may bind the nitro group).

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 (Indicates no secondary interactions).[1]

  • Theoretical Plates: > 5000.[1]

  • Resolution (Rs): > 2.0 between 4-nitrophenylhydrazine (RT ~3 min) and Main Peak (RT ~12 min).

Part 4: Identification via Spectroscopy (IR & NMR)

FTIR (Fourier Transform Infrared)

This is the fastest "Go/No-Go" check for the nitrile group.[1]

  • Sample Prep: KBr Pellet or ATR (Diamond crystal).[1]

  • Diagnostic Peaks:

    • ~2220–2240 cm⁻¹: Sharp, distinct band (C≡N stretch).[1] Absence indicates hydrolysis to amide/acid.

    • 1520 cm⁻¹ & 1340 cm⁻¹: Strong bands (N-O asymmetric/symmetric stretch) confirming the nitro group.[1]

    • 3100 cm⁻¹: Weak C-H stretch (aromatic/pyrazole).[1]

1H-NMR (Nuclear Magnetic Resonance)

Solvent: DMSO-d6 (CDCl3 may not dissolve the sample sufficiently).[1]

Expected Shifts (δ ppm):

  • 8.30 - 8.40 (2H, d): Protons on the phenyl ring ortho to the Nitro group (deshielded).[1]

  • 7.90 - 8.00 (2H, d): Protons on the phenyl ring meta to the Nitro group.[1]

  • 9.20 (1H, s): Pyrazole H-5 (Deshielded by adjacent N and CN).[1]

  • 8.50 (1H, s): Pyrazole H-3.[1]

  • Note: If H-3 and H-5 appear as doublets, it implies coupling (J ~2Hz), confirming the 1,4-substitution pattern.[1]

Part 5: Impurity Profiling & Troubleshooting

Understanding the synthesis route (often Vilsmeier-Haack or condensation) reveals likely impurities.[1]

ImpurityMap Start Starting Materials Product Target Molecule (1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile) Start->Product Synthesis Imp1 Impurity A: 4-Nitrophenylhydrazine (Genotoxic Precursor) Start->Imp1 Unreacted (RT < 4 min) Imp2 Impurity B: Regioisomer (1,5-substituted) Start->Imp2 Wrong Cyclization (RT ~ Product) Imp3 Impurity C: Hydrolysis Product (Amide/Acid) Product->Imp3 Acid/Base Degradation

Figure 2: Impurity Origin Map. Impurity A is the critical safety concern; Impurity B is the critical separation challenge.

Troubleshooting Guide:

  • Problem: "Ghost peaks" appearing in blank runs.

    • Cause: Carryover of the nitro-compound on the injector needle.

    • Solution: Change needle wash to 50:50 DMSO:Methanol.[1]

  • Problem: Low area counts / poor recovery.

    • Cause: Precipitation of sample in the mobile phase.

    • Solution: Increase organic ratio in the initial gradient or reduce injection volume to 2 µL.

  • Problem: Split peak for the main compound.

    • Cause: Solvent mismatch (Injecting 100% DMSO into a high-water stream).[1]

    • Solution: Dilute the DMSO stock 1:1 with Mobile Phase A before injection.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16066807 (1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile).[1] PubChem. Link

  • Sielc Technologies. (2022).[1] HPLC Separation of Nitro-Pyrazole Derivatives on Mixed-Mode Columns. Application Note. Link

  • BenchChem. (2024).[1] Synthesis and Impurity Minimization in Nitrophenyl-pyrazoles. Technical Protocol. Link

  • Royal Society of Chemistry. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles (Spectral Data Comparisons). RSC Advances. Link

Sources

Application Note: Assay Development for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile represents a "privileged scaffold" in medicinal chemistry.[1] Its structural features—a pyrazole core, a para-nitro aromatic ring, and a nitrile handle—make it a critical lead compound for developing Xanthine Oxidase (XO) inhibitors (treating gout/hyperuricemia) and anticancer agents (via ROS modulation).

This guide details the development of biochemical and cellular assays for this compound. Unlike generic protocols, this note addresses the specific physicochemical challenges of this molecule, particularly the UV-absorbance interference caused by the nitro-aromatic moiety, which often invalidates standard enzymatic assays.

Chemical Profile & Handling
PropertySpecificationCritical Assay Consideration
Molecular Formula C₁₀H₆N₄O₂
Core Motif 1-phenylpyrazoleMimics the transition state of purine catabolism.[1]
Solubility Low in water; High in DMSOStock Prep: Dissolve in 100% DMSO to 10 mM. Final assay concentration of DMSO must be <1% to prevent enzyme denaturation.
UV Absorbance Strong

~270–310 nm
Interference Warning: Overlaps with Uric Acid detection (290 nm). Fluorescence assays are recommended over absorbance.

Mechanistic Basis & Signaling Pathways

To develop a valid assay, one must understand the target mechanism. This compound acts primarily as a competitive inhibitor of Xanthine Oxidase (XO), preventing the conversion of hypoxanthine/xanthine to uric acid.

Pathway Visualization

The following diagram illustrates the purine catabolism pathway and the specific intervention point of the pyrazole-carbonitrile scaffold.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation 1 UricAcid Uric Acid (Pathology: Gout) Xanthine->UricAcid Oxidation 2 ROS Superoxide (O2-) (Pathology: Oxidative Stress) XO_Enzyme Xanthine Oxidase (Mo-Pterin Center) XO_Enzyme->Hypoxanthine XO_Enzyme->Xanthine XO_Enzyme->ROS Byproduct Inhibitor 1-(4-nitrophenyl)- 1H-pyrazole-4-carbonitrile Inhibitor->XO_Enzyme Competitive Binding

Caption: Mechanism of Action. The pyrazole scaffold competitively binds the XO Molybdenum center, blocking Uric Acid and ROS production.

Protocol A: High-Throughput Enzymatic Assay (Fluorescence)

Why this method? Standard XO assays measure the appearance of Uric Acid at 290 nm. However, the 4-nitrophenyl group of the test compound has significant absorbance in this region, leading to false negatives (masking inhibition). Therefore, a coupled fluorescence assay (Amplex Red) is required for scientific validity.

Materials
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.1 U/mL stock.

  • Substrate: Xanthine (100 µM final).

  • Detection System: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Buffer: 50 mM Sodium Phosphate, pH 7.5, 0.4 mM EDTA.

  • Control: Febuxostat (Positive Control).

Step-by-Step Workflow
  • Compound Preparation (The "3x" Rule):

    • Prepare a 3x concentration of the test compound in assay buffer (max 3% DMSO).

    • Reasoning: You will add enzyme and substrate later, diluting this to 1x (1% DMSO final).

  • Plate Setup (Black 96-well plate):

    • Blank: 50 µL Buffer + DMSO.

    • Vehicle Control (100% Activity): 50 µL Buffer + DMSO + Enzyme.

    • Test Wells: 50 µL Compound (3x) + Enzyme.

  • Pre-Incubation (Crucial Step):

    • Add 50 µL of XO Enzyme solution (0.01 U/mL final) to the wells.

    • Incubate for 10 minutes at 25°C .

    • Scientific Logic:[1][2][3][4][5][6] This allows the inhibitor to equilibrate with the active site before the substrate triggers the reaction.

  • Reaction Trigger:

    • Add 50 µL of Master Mix (Xanthine + Amplex Red + HRP).

    • Mechanism:[1][2] XO converts Xanthine → Uric Acid + H₂O₂. HRP uses H₂O₂ to convert Amplex Red → Resorufin (Highly Fluorescent).

  • Kinetic Read:

    • Measure Fluorescence immediately: Ex 530 nm / Em 590 nm .

    • Read every 1 minute for 20 minutes.

Data Validation

Calculate the Initial Velocity (


)  from the linear portion of the curve.


Protocol B: Cellular ROS Modulation Assay

Context: 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is often screened for anticancer activity.[1] This assay determines if the compound induces oxidative stress or acts as an antioxidant (via XO inhibition) in a cellular environment.

Workflow Visualization

Assay_Workflow Step1 1. Seed Cells (A549 or HepG2) 10k cells/well Step2 2. Adherence (24 hours, 37°C) Step1->Step2 Step3 3. DCFDA Loading (20 µM, 45 mins) Step2->Step3 Step4 4. Wash & Treat Add Compound (0.1 - 100 µM) Step3->Step4 Step5 5. Kinetic Read Ex 485 / Em 535 nm Step4->Step5

Caption: Cellular ROS Assay Workflow using DCFDA probe.

Methodology
  • Cell Seeding: Use A549 (lung) or HepG2 (liver) cells. Seed 10,000 cells/well in clear-bottom black plates.[1]

  • Probe Loading: Remove media. Wash with PBS. Add 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media.[1] Incubate 45 min.

    • Expert Note: DCFDA is cell-permeable.[1] Intracellular esterases cleave it to non-fluorescent DCFH, which is trapped inside. ROS oxidizes it to fluorescent DCF.

  • Compound Treatment: Wash cells to remove extracellular DCFDA. Add the test compound in phenol-red-free media.[1]

  • Readout: Measure fluorescence (Ex 485/Em 535) at T=0, 1h, 2h, 4h.

  • Interpretation:

    • Increase in Signal: Compound induces oxidative stress (Pro-oxidant/Anticancer mechanism).

    • Decrease in Signal (vs H₂O₂ challenge): Compound acts as an antioxidant (XO inhibition).

Troubleshooting & Optimization (SAR Strategy)

When developing assays for this scaffold, common failure points involve solubility and interference.

IssueRoot CauseSolution
Non-Linear Kinetics Compound precipitationCheck the plate under a microscope. If precipitate is visible, reduce concentration below 50 µM or increase DMSO to 2% (validate enzyme tolerance first).
High Background (UV Assay) Nitro-group absorbanceMANDATORY: Switch to the Protocol A (Amplex Red) fluorescence method described above.
No Inhibition Observed Nitrile hydrolysisThe nitrile group (-CN) can hydrolyze to an amide/acid in acidic buffers.[1] Ensure pH is strictly maintained at 7.4–7.5.
SAR Expansion (Derivatization)

To validate the assay, synthesize two key derivatives:

  • Hydrolysis Product: Convert the 4-CN to 4-COOH. (Carboxylic acids often bind tighter to the XO active site via electrostatic interaction with Arg880).

  • Reduction Product: Reduce the 4-NO₂ to 4-NH₂. (This drastically changes the electronic properties and UV absorbance, serving as a negative control for interference).

References

  • BindingDB. Xanthine dehydrogenase/oxidase Ligand Data.[7] (2011).[7] Retrieved from BindingDB.[7] Link[1]

  • Nepali, K., et al. (2011).[7] A rational approach for the design and synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as a new class of potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1950-1958. Link

  • Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors.[1] ResearchGate.[8] Link

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Link[1]

  • ChemicalBook. 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Product Properties.Link[1]

Sources

Application Note: Handling and Storage of 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile . This compound serves as a critical intermediate in the synthesis of agrochemicals (e.g., Fipronil analogs) and pharmaceutical scaffolds. Its structure features a pyrazole core substituted with a nitro-aromatic group and a nitrile moiety.[1] While chemically robust, the nitro group introduces specific handling requirements regarding redox stability and toxicity, while the nitrile group mandates strict containment protocols.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Physicochemical Profile & Hazard Assessment

The following data aggregates experimental values and predictive modeling based on structural analogs (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile) to ensure a conservative safety margin.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance Pale yellow to amber crystalline solidNitro-aromatics often exhibit yellow coloration.[2][3]
Molecular Formula C₁₀H₆N₄O₂
Molecular Weight 214.18 g/mol
Melting Point 168–175 °C (Predicted)Analogs typically melt >150°C [1].[2]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic core.
Solubility (Organic) Soluble in DMSO, DMF, Acetone, EtOAc>20 mg/mL in DMSO recommended for stock.
Reactivity Stable to weak acids; Sensitive to strong bases/reducing agentsNitro group is susceptible to reduction.
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[4][5]

  • H315/H319: Causes skin/eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • Precautionary Principle: Treat as a potential sensitizer and aquatic toxin due to the nitro-aromatic moiety [2].

Storage & Stability Protocols

Environmental Control

Unlike simple pyrazoles, the nitro-substituted variant requires protection from photonic degradation and hydrolytic stress.

  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is likely stable at room temperature (25°C) for short durations, long-term storage requires refrigeration to inhibit slow oxidative degradation or nitro-group discoloration.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) recommended. At minimum, keep in a tightly sealed container with desiccant.

  • Light: Protect from light. Nitro-aromatics can undergo photochemical rearrangement or darkening upon UV exposure. Use amber vials or foil-wrapped containers.

Container Specifications
  • Primary: Borosilicate glass (Type I) with PTFE-lined screw caps. Avoid metal containers due to potential surface catalysis with the nitrile group.

  • Secondary: Sealed polyethylene bag with silica gel desiccant packet.

Handling & Solubilization Workflow

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator required for solid handling; Fume hood mandatory for solution preparation.

  • Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Solubilization Protocol (Stock Solution)

Objective: Prepare a 50 mM stock solution in DMSO.

  • Weighing: Weigh 10.7 mg of compound into a tared amber glass vial.

    • Note: Use an anti-static gun if the powder is fluffy/static-prone.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Ensure DMSO is "Dry" grade (<50 ppm water) to prevent hydrolysis of the nitrile over time.

  • Dissolution: Vortex for 30–60 seconds. Sonicate for 5 minutes if visible particulates remain.

    • Observation: Solution should be clear yellow. If cloudy, gently warm to 37°C in a water bath.

  • Aliquot & Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C . Avoid freeze-thaw cycles (limit to <3).

Experimental Workflow Visualization

The following diagram illustrates the "Chain of Custody" from receipt to experimental use, ensuring integrity is maintained at every step.

HandlingWorkflow Receipt Receipt & Inspection (Check Integrity/Color) QC Quality Control (QC) (1H-NMR / HPLC) Receipt->QC Verify Purity Aliquot Aliquot & Desiccate (Amber Vials + Argon) QC->Aliquot Pass (>95%) Storage Long-Term Storage (2-8°C, Dark) Aliquot->Storage Immediate Solubilization Solubilization (DMSO/DMF) Storage->Solubilization On Demand Solubilization->QC Check Stability (If stored >1 month) ExpUse Experimental Use (Avoid Reducing Agents) Solubilization->ExpUse Use within 24h

Figure 1: Operational workflow for the receipt, validation, storage, and usage of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Chemical Compatibility & Reactivity

Incompatible Reagents
  • Strong Reducing Agents: (e.g., LiAlH₄, NaBH₄, H₂/Pd). These will reduce the nitro group to an amine (aniline derivative) or the nitrile to a primary amine [3].

  • Strong Bases: (e.g., NaOH, NaOEt). Can cause hydrolysis of the nitrile to a carboxylic acid or amide, especially at elevated temperatures.

  • Strong Oxidizers: Compatible with mild oxidants, but avoid fuming nitric acid or peroxides to prevent ring degradation.

Reaction Monitoring

When using this compound as an intermediate:

  • TLC: Use Hexane:Ethyl Acetate (3:1) on Silica Gel 60 F254. The nitro group quenches fluorescence, appearing as a dark spot under UV (254 nm).

  • NMR: The aromatic protons on the nitrophenyl ring will show a characteristic "AA'BB'" splitting pattern (doublets) downfield (approx. 8.0–8.4 ppm).

Disposal & Deactivation

  • Solid Waste: Dispose of as hazardous organic waste (P-listed equivalent due to nitrile/nitro toxicity).

  • Liquid Waste: Collect in "Halogen-free Organic Solvents" container.

  • Spill Cleanup: Do not dry sweep (dust hazard). Dampen with acetone/water, wipe with absorbent pads, and place in a sealed hazardous waste bag. Wash surface with 10% bleach solution to degrade trace residues.

References

  • ChemicalBook. (2023).[3] 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Properties and Suppliers. Retrieved from

  • PubChem. (2023). Compound Summary: Nitrophenyl-pyrazole derivatives (Analog Data). National Library of Medicine. Retrieved from

  • Scientific Research Publishing. (2012). Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. (Methodology reference for structural analogs). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Nitro-1H-pyrazole (Fragment Analog). Retrieved from

Sources

A Researcher's Comprehensive Guide to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: Procurement, Handling, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering practical guidance on sourcing, safe handling, and experimental application of this compound.

Part 1: Sourcing and Procurement of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Procuring high-quality chemical reagents is the foundational step for reproducible and reliable research. 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 102539-56-0) is available through various specialized chemical suppliers that cater to the research and development sector.[4]

Rationale for Supplier Selection: When selecting a supplier, researchers must prioritize purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). While cost is a factor, compromising on quality can lead to spurious experimental results and wasted resources. Many suppliers, particularly those based in China, offer competitive pricing and can provide materials for both small-scale R&D and larger OEM production runs.[5]

Table 1: Overview of Potential Suppliers

Supplier NameCAS NumberNotes
ChemicalBook102539-56-0An online directory listing multiple suppliers, including Acorn PharmaTech Co., Ltd., and NovoChemy Ltd.[4]
ChemrioNot specified, but product listedOffers the compound with a 30-day money-back guarantee and free shipping in the U.S.[6]
Santa Cruz Biotechnology709-04-6 (for a similar analog)A well-known supplier for research chemicals; note that the listed CAS is for an analog.[7]
Thermo Scientific Chemicals2075-46-9 (for a similar analog)A major supplier of chemicals for research, originally under the Acros Organics brand.[8]

Note: The availability and product specifications from these suppliers are subject to change. It is crucial to verify the current product details directly with the supplier before purchase.

Purchasing Protocol:

  • Identify Potential Suppliers: Use chemical search databases like ChemicalBook to identify multiple potential suppliers.[4]

  • Request Quotations: Contact the suppliers to request quotes for the desired quantity and purity grade.

  • Demand Documentation: Crucially, request a lot-specific Certificate of Analysis (CoA) and the most recent Safety Data Sheet (SDS). The CoA provides vital information on the compound's purity and the analytical methods used for its characterization (e.g., NMR, HPLC, Mass Spectrometry).

  • Verify Purity: Ensure the purity meets the requirements of your planned experiments. For cell-based assays and in vivo studies, a purity of >95% or higher is generally recommended.

  • Place Order: Once a suitable supplier is identified, proceed with the purchase order according to your institution's procurement policies.

Part 2: Safety, Handling, and Storage

Proper handling of chemical compounds is paramount to ensure laboratory safety and maintain the integrity of the reagent. The following protocols are based on standard laboratory practices and information derived from Safety Data Sheets for similar chemical structures.[9][10][11]

2.1 Critical Safety Information

While a specific SDS for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile was not available in the search results, the hazards can be inferred from related pyrazole and nitro-aromatic compounds.

  • Potential Hazards: Compounds in this class may be harmful if swallowed, inhaled, or in contact with skin.[10] They can cause serious eye irritation and skin irritation.[11][12] It is also critical to avoid dust formation during handling.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

2.2 Protocol for Handling and Storage

  • Receiving: Upon receipt, visually inspect the container for any damage. Log the compound into your chemical inventory.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Weighing and Aliquoting: Conduct all weighing and solution preparation inside a chemical fume hood. Use anti-static measures where necessary.

  • Spill Management: In case of a small spill, use an absorbent material (e.g., sand or vermiculite) to collect the spilled solid.[12] Avoid creating dust. Place the waste in a sealed container for proper disposal.

  • Disposal: Dispose of the compound and any contaminated materials according to local, state, and federal regulations. This should be done through an approved waste disposal plant.[10]

Diagram 1: General Laboratory Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Assess Hazards (Review SDS) prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Workspace (Chemical Fume Hood) prep2->prep3 h1 Weigh Compound prep3->h1 h2 Prepare Solution h1->h2 c1 Clean Workspace h2->c1 c2 Segregate Waste c1->c2 c3 Dispose Properly c2->c3 end Procedure Complete c3->end Store Compound Securely cluster_inhibition Inhibition Pathway cluster_normal Normal Pathway Compound 1-(4-nitrophenyl)-1H- pyrazole-4-carbonitrile (or derivative) Kinase CDK2 Enzyme (Active Site) Compound->Kinase Binds to ATP Pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates Arrest Cell Cycle Arrest (G2/M or S Phase) ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle CellCycle->Arrest Blocked by Inhibition

Caption: Pyrazole derivatives can act as ATP-competitive inhibitors of kinases like CDK2.

Part 4: Experimental Protocols

The following protocols provide step-by-step methodologies for the handling and application of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in a research setting.

4.1 Protocol: Stock Solution Preparation

Causality: A concentrated stock solution allows for accurate and repeatable dilutions for various experiments while minimizing the need to weigh small, difficult-to-measure quantities of the solid compound frequently. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media.

  • Materials:

    • 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and micropipettes

  • Procedure:

    • Determine the molecular weight (MW) of the compound from the supplier's CoA.

    • In a chemical fume hood, accurately weigh a specific amount of the compound (e.g., 5 mg) into a sterile tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

      • Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be required.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C, protected from light.

4.2 Protocol: Quality Control via Reverse-Phase HPLC (RP-HPLC)

Causality: It is best practice to independently verify the purity of a purchased compound. RP-HPLC separates compounds based on their hydrophobicity, providing a quantitative measure of purity by comparing the area of the main compound peak to the area of any impurity peaks. The following is a general method adaptable for nitropyrazole derivatives. [13]

  • Materials & Equipment:

    • HPLC system with UV detector

    • C18 column (e.g., 5 µm, 4.6 x 250 mm)

    • HPLC-grade acetonitrile and water

    • Compound stock solution (as prepared above)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40, v/v). This ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~275 nm (typical for nitropyrazoles, but should be confirmed by UV scan). [13] * Column Temperature: 30°C

    • Run Time: 10-15 minutes

  • Procedure:

    • Prepare a sample for injection by diluting the DMSO stock solution with the mobile phase to a final concentration within the detector's linear range (e.g., 10 µg/mL).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. [13] 3. Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Diagram 3: Workflow for RP-HPLC Quality Control

start Start: Receive Compound prep_stock Prepare Stock Solution (e.g., 10mM) start->prep_stock prep_sample Dilute Sample in Mobile Phase prep_stock->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_sample Inject Sample inject_blank->inject_sample acquire Acquire Chromatogram inject_sample->acquire analyze Analyze Data: Calculate Peak Area % acquire->analyze decision Purity >95%? analyze->decision pass Proceed to Experiments decision->pass Yes fail Contact Supplier/ Purify Further decision->fail No

Caption: A standard workflow for verifying the purity of a chemical reagent using RP-HPLC.

4.3 Protocol: In Vitro Cell Viability (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [14]It is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. [15]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS). [16] * 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO). [14] * Compound stock solution

    • Multichannel pipette and microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 4,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [15] 2. Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). [16][15] 4. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, protected from light. [14] 5. Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%).

Diagram 4: Workflow for the MTT Cell Viability Assay

start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (Allow Adherence) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate for 48-72 Hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 Hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: A step-by-step workflow illustrating the experimental procedure of an MTT assay.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . RSC Publishing. [Link]

  • Safety data sheet - BASF . BASF. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives . Frontiers. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile . National Center for Biotechnology Information. [Link]

  • 1H-Pyrazole-4-Carbonitrile: Reliable Sourcing, Properties, and Application Insights . LinkedIn. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives . Atmiya University. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . University of Pretoria. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety . Moksha Publishing House. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph . International Journal of Current Microbiology and Applied Sciences. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH . Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . National Center for Biotechnology Information. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach . Arabian Journal of Chemistry. [Link]

  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile . ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CN-4NO2-PUR[1]

Welcome to the Purification Help Desk

You are likely here because your synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has resulted in a crude solid that is colored (orange/red), sticky, or failing purity specifications.

This molecule possesses two potent electron-withdrawing groups (nitro and nitrile) on a planar heteroaromatic core.[1] This creates specific challenges: high crystallinity , poor solubility in non-polar solvents , and a tendency to co-crystallize with impurities (particularly unreacted hydrazine).

Below is your interactive troubleshooting guide.

Part 1: The Triage (Diagnostic Phase)[1]

Before selecting a protocol, diagnose your crude material. The color and physical state are your best initial indicators of impurity profile.[1]

Visual Diagnostic Matrix
ObservationLikely CulpritRecommended Action
Deep Orange / Red Solid Residual 4-nitrophenylhydrazine .[1] The hydrazine starting material is highly colored and toxic.[1]STOP. Do not recrystallize yet. Perform Protocol C (Scavenging) first.[1] Recrystallization often fails to remove >5% hydrazine due to occlusion.[1]
Dark Brown / Black Tar Polymerization/Oxidation .[1] Likely overheating during cyclization or Vilsmeier-Haack conditions.[1]Protocol B (Chromatography) . Crystallization will likely result in "oiling out."[1]
Pale Yellow / Tan Solid Minor impurities .[1] Likely clean product with surface contaminants.[1]Protocol A (Recrystallization) . This is the ideal state.
White Needles High Purity .[1]Verify with NMR/LCMS.[1] No further purification needed.[1]
Decision Logic Flow

purification_logicStartCrude Material AnalysisColorCheckCheck Color & StateStart->ColorCheckRedOrangeRed/Orange Solid(Hydrazine Contamination)ColorCheck->RedOrangeHigh ImpurityDarkTarDark Brown/Tar(Polymerization)ColorCheck->DarkTarDegradationPaleSolidPale Yellow/Tan(Standard Crude)ColorCheck->PaleSolidLow ImpurityAcidWashProtocol C:Acid Scavenging/WashRedOrange->AcidWashColumnProtocol B:Flash ChromatographyDarkTar->ColumnCrystProtocol A:Recrystallization (EtOH)PaleSolid->CrystAcidWash->ColumnIf Oil FormsAcidWash->CrystIf Solid RemainsPurityCheckPurity Check (TLC/NMR)Column->PurityCheckCryst->PurityCheckPurityCheck->ColumnFail (Mixed Fractions)SuccessTarget Purity >98%PurityCheck->SuccessPass

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material properties.

Part 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Pale yellow solids with >85% purity.[1] Mechanism: Exploits the steep solubility curve of the nitro-pyrazole in hot vs. cold protic solvents.[1]

Standard Solvent System: Ethanol (95%) or Ethanol/Water.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) (approx. 10-15 mL per gram).[1]

  • Heating: Heat to reflux (approx. 78°C).

    • Critical Check: If the solid does not dissolve, add more ethanol slowly. If a dark oily residue remains at the bottom while the supernatant is clear, decant the clear solution to a fresh flask. The oil is likely tar.[1]

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the pale yellow/white needles.[1] Wash with cold ethanol.[1]

Troubleshooting "Oiling Out": If the product comes out as an oil droplets instead of crystals:

  • Cause: The solution is too concentrated, or the solvent is too polar (too much water).

  • Fix: Re-heat to dissolve. Add a small amount of Acetonitrile (co-solvent) or increase the Ethanol volume.[1] Seed with a pure crystal if available.[1]

Protocol B: Flash Chromatography

Best for: Dark tars, oils, or material that failed recrystallization. Challenge: The nitro group makes the compound polar, but the pyrazole core is aromatic.

Stationary Phase: Silica Gel (40-63 µm).[1]

Mobile Phase Optimization:

  • Standard: Hexanes / Ethyl Acetate.[1][2]

    • Gradient: Start at 10% EtOAc, ramp to 40-50% EtOAc.[1] Product usually elutes around 30-40% EtOAc depending on silica activity.[1]

  • Alternative (for higher polarity impurities): Dichloromethane (DCM) / Methanol.[1]

    • Isocratic:[1] 98:2 DCM:MeOH.[1]

Loading Strategy (Solid Load): Do not attempt to liquid load with minimal DCM if your crude is not fully soluble.[1]

  • Dissolve crude in Acetone or DCM/MeOH.

  • Add Celite or Silica (1:1 weight ratio).[1]

  • Evaporate to dryness (free-flowing powder).

  • Load the powder cartridge onto the column.[1]

Protocol C: Chemical Scavenging (Hydrazine Removal)

Best for: Red/Orange crude heavily contaminated with 4-nitrophenylhydrazine.[1] Mechanism: 4-nitrophenylhydrazine is weakly basic (nucleophilic).[1] The pyrazole product is much less basic.[1] We use dilute acid to protonate and solubilize the hydrazine in the aqueous layer.[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 20 mL/g).

    • Note: If insoluble, use DCM .

  • Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 10 mL).[1]

    • Observation: The aqueous layer should turn yellow/orange (protonated hydrazine).[1] The organic layer should lighten.[1]

  • Neutralization: Wash organic layer with Brine, then Saturated NaHCO₃ (to remove trace acid).

  • Drying: Dry over MgSO₄, filter, and evaporate.

  • Result: You should now have a pale solid suitable for Protocol A .[1]

Part 3: Frequently Asked Questions (FAQ)

Q: My product has a melting point of 160°C, but literature says 190°C+. What happened? A: You likely have a regioisomer or a solvate.[1]

  • Regioisomer: If you used an unsymmetrical diketone, you might have the 1,3- vs 1,5-isomer. However, with ethoxymethylene malononitrile, the 4-CN position is fixed. The most likely issue is solvent occlusion .[1] Nitro-pyrazoles form tight lattice channels that trap Ethanol.[1] Dry your sample under high vacuum at 60°C for 12 hours and re-test.

Q: The NMR shows a "ghost" set of aromatic peaks. A: Check for Rotamers or Tautomers . While 1-substituted pyrazoles cannot tautomerize (N-H is blocked), restricted rotation around the C-N bond (between the pyrazole and the nitrophenyl ring) can occur if bulky groups are present.[1] However, for this specific molecule, it is more likely residual 4-nitrophenylhydrazine . Look for a doublet around 6.8-7.0 ppm (hydrazine aromatic protons are shielded compared to the product).[1]

Q: Can I use water as an anti-solvent? A: Yes, but proceed with caution. Adding water to a hot ethanolic solution of the product is a common technique.[1] However, if you add water too fast, the product will crash out as an amorphous powder rather than crystals, trapping impurities. Add hot water dropwise until persistent turbidity is observed, then let it cool.

References

  • Synthesis and General Properties of Arylpyrazoles

    • Source: Organic Syntheses.[1][3] (General procedure for 1-aryl-pyrazoles via hydrazine condensation).

    • Context: Establishes the standard condensation mechanism and precipit
    • URL:[Link] (Representative procedure for pyrazole synthesis).

  • Recrystallization Solvents for Nitro-Substituted Arom

    • Source: University of Rochester, Department of Chemistry.
    • Context: Validates Ethanol and Ethanol/Water as primary choices for polar aromatic nitro compounds.[1]

    • URL:[Link]

  • Physical Properties of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

    • Source: PubChem Compound Summary.[1]

    • Context: Used to verify predicted solubility (XLogP) and solid-state properties.[1]

    • URL:[Link][1]

  • Vilsmeier-Haack Formylation and Pyrazole Functionaliz

    • Source: Journal of Heterocyclic Chemistry (via Wiley Online Library).[1]

    • Context: Discusses the stability of the nitrile group and potential hydrolysis byproducts during workup.
    • URL:[Link][1]

Technical Support Center: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each solution is based on a mechanistic understanding of the reaction to empower you to make informed decisions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or my post-workup analysis (TLC, ¹H NMR) shows no evidence of the target 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. What are the likely causes and how can I fix this?

Answer: A low or negligible yield is a common but solvable issue that typically points to problems with starting materials, reaction conditions, or the reaction mechanism itself. Let's break down the potential causes and solutions.

Potential Causes & Corrective Actions:

  • Poor Quality of Starting Materials:

    • (4-Nitrophenyl)hydrazine Instability: Arylhydrazines, particularly those with electron-withdrawing groups, can be unstable and prone to oxidation or decomposition over time. The presence of colored impurities in your hydrazine is a strong indicator of degradation.

    • Purity of the C3 Synthon: The three-carbon partner in the cyclization is critical. Whether you are using 2-(ethoxymethylene)malononitrile, a β-keto nitrile, or a similar precursor, its purity is paramount. Impurities can inhibit the reaction or lead to unwanted side products.

    Troubleshooting Protocol:

    • Step 1 (Verification): Confirm the purity of (4-nitrophenyl)hydrazine via melting point or NMR spectroscopy. If it appears discolored (e.g., dark red or brown instead of yellow/orange), consider recrystallizing it from ethanol or purchasing a fresh batch.

    • Step 2 (Verification): Check the purity of your three-carbon precursor by GC-MS or NMR. Synthesize fresh if necessary.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and boiling point of the solvent can dramatically influence reaction rates and selectivity. While ethanol is common, acetic acid can favor the formation of pyrazole-4-carbonitriles in related syntheses by promoting dehydration of the intermediate.[1]

    • Temperature and Reaction Time: Pyrazole formation often requires heating to drive the cyclization and subsequent aromatization (dehydration or oxidation). Insufficient heat or time will result in incomplete conversion.

    • pH Control: The initial condensation to form the hydrazone intermediate is often acid-catalyzed, but the subsequent cyclization can be sensitive to pH. For multicomponent strategies, maintaining the optimal pH is crucial.

    Troubleshooting Protocol:

    • Step 1 (Optimization): If using ethanol, try switching to a higher-boiling solvent like n-butanol or conducting the reaction in glacial acetic acid to facilitate the dehydration step.[1]

    • Step 2 (Optimization): Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress every 2-4 hours using TLC. Look for the disappearance of the limiting starting material and the appearance of a new, more polar spot corresponding to the pyrazole product.

    • Step 3 (Control): If starting from an aldehyde, malononitrile, and the hydrazine in a multicomponent reaction, a catalytic amount of a base like piperidine or an acid can be beneficial.[2] Experiment with both to find the optimal condition for your specific substrate.

Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

Question: My final crude product shows multiple spots on the TLC plate. I suspect the formation of isomers or byproducts. What are these impurities and how can I avoid them?

Answer: The formation of multiple products is a classic challenge in pyrazole synthesis, often stemming from issues with regioselectivity or incomplete reaction.

Potential Side Products & Their Origins:

  • Uncyclized Hydrazone Intermediate: The most common "byproduct" is often the stable hydrazone intermediate, formed after the initial condensation but before the cyclization. This occurs when the energy barrier for the ring-closing step is not overcome.

  • Pyrazoline Impurity: Before aromatization to the final pyrazole, a dihydropyrazole (pyrazoline) intermediate is formed. If the final dehydration/oxidation step is inefficient, the pyrazoline may be isolated as a significant side product.[3] This is especially common in syntheses starting from α,β-unsaturated carbonyl compounds.[4]

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or their equivalents as the C3 synthon, two different regioisomers of the pyrazole can be formed. For the synthesis of a 4-carbonitrile derivative, this is less common if the precursors are chosen carefully (e.g., using a symmetrical precursor like malononitrile in a multicomponent reaction), but it's a critical consideration in other pyrazole syntheses.[5][6]

Visualizing the Reaction and Side Products:

Below is a diagram illustrating the desired pathway versus the formation of a common uncyclized intermediate.

G A Starting Materials (4-Nitrophenyl)hydrazine + C3-Synthon B Hydrazone Intermediate (Uncyclized) A->B Condensation C Pyrazoline Intermediate B->C Cyclization (Rate-Limiting Step) E Side Product (Incomplete Reaction) B->E Isolated if Cyclization Fails D Target Product 1-(4-Nitrophenyl)-1H- pyrazole-4-carbonitrile C->D Aromatization (Dehydration/Oxidation)

Caption: Desired reaction pathway and a common point of failure.

Troubleshooting Protocol:

  • Step 1 (Promote Cyclization): To push the equilibrium from the hydrazone intermediate (B) to the cyclized product, increase the reaction temperature or switch to a higher-boiling solvent as mentioned previously. Acetic acid is particularly effective as it acts as both a solvent and a catalyst for dehydration.[1]

  • Step 2 (Ensure Aromatization): If you suspect a pyrazoline impurity (C), introducing a mild oxidant can facilitate the conversion to the aromatic pyrazole. In some syntheses, simply stirring the reaction mixture open to the air is sufficient.[7] In more stubborn cases, oxidants like iodine can be used, though this may require significant downstream purification.[4]

  • Step 3 (Purification): If side products are unavoidable, purification is necessary.

    • Recrystallization: The target product is often a stable, crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) is highly effective for removing less polar hydrazone intermediates or more flexible pyrazoline side products.[8][9]

    • Column Chromatography: If recrystallization fails, column chromatography is the next step. Pyrazoles can sometimes interact strongly with silica gel. To prevent product loss, it is advisable to deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

A one-pot, three-component reaction is often the most efficient method. This typically involves reacting (4-nitrophenyl)hydrazine, an aromatic or aliphatic aldehyde, and malononitrile.[2][8] This approach builds the pyrazole ring in a single step, often under mild conditions and with high atom economy. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization/aromatization.

Q2: How critical is the choice of catalyst for this synthesis?

For multicomponent reactions, the catalyst can be critical for achieving good yields and short reaction times. While some reactions proceed without a catalyst, simple bases (piperidine, triethylamine) or even benign salts like NaCl in aqueous media have been shown to be effective.[8] The catalyst facilitates the initial condensation and the final dehydration steps.

Q3: My purified product is a yellow solid. Is this the expected color?

Yes. The presence of the 4-nitrophenyl group, a strong chromophore, typically imparts a yellow to orange color to the final compound. A pure product should be a crystalline solid. If you obtain a dark brown or tar-like substance, it indicates significant impurities or decomposition.

Q4: Can I reduce the nitro group after the pyrazole is formed?

Yes, the nitro group on the phenyl ring can be reduced to an amine using standard procedures (e.g., SnCl₂/HCl, H₂/Pd-C). This creates the corresponding 4-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for further functionalization in drug discovery programs. The pyrazole ring is generally stable to these reduction conditions.[10]

Data Summary Table

The following table summarizes typical conditions reported for analogous pyrazole-4-carbonitrile syntheses, providing a starting point for your experimental design.

PrecursorsSolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference(s)
Phenylhydrazine, Aromatic Aldehyde, MalononitrileWaterNaClRT1-290-96[8]
Hydrazine, 2-(1-Ethoxyalkylidene)-3-oxoalkanenitrilesAcetic AcidNoneRefluxVariesGood[1]
Hydrazine, 2-(1-Ethoxyalkylidene)-3-oxoalkanenitrilesEthanolNoneRefluxVariesModerate[1]
(4-Nitrophenyl)aniline, 2,3-Dicyanopropionic acid ethyl ester (forms amino-pyrazole)DichloromethaneNaNO₂, HCl0 - RT2N/A[11]

Experimental Protocol: Three-Component Synthesis

This protocol is a generalized starting point based on common literature procedures for similar structures.[2][8]

Workflow Diagram:

Caption: General workflow for the three-component synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the appropriate aldehyde (1.0 eq), malononitrile (1.0 eq), and (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of a base, such as 2-3 drops of piperidine.

  • Heating and Monitoring: Heat the mixture to reflux. Monitor the reaction's progress by thin-layer chromatography (TLC), using a mobile phase like 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the limiting reagent (typically the hydrazine) has disappeared. This may take 2-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates directly from the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: If necessary, recrystallize the crude solid from hot ethanol or ethyl acetate to obtain the pure 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as a yellow crystalline solid.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

  • Golovanov, A. A., et al. (2020). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zora, M., & Kivrak, A. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zora, M., & Kivrak, A. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Dianati, E., & Holan, G. (1991). Synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles. Australian Journal of Chemistry. Available at: [Link]

  • Li, J., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Google Patents. (2009). Process for the preparation of pyrazole and its derivatives. IL110461A.
  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c].... Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]

  • Li, J., et al. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, K., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Angewandte Chemie International Edition. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM N-METHYL AND N-BENZYL HYDRAZONES AND NITROOLEFINS. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

Sources

Technical Support Center: Purity Management for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-CN-NO2-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the isolation, purification, and stability of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile . Due to the electron-withdrawing nature of the p-nitrophenyl group and the reactivity of the nitrile moiety, samples are prone to specific degradation pathways—primarily hydrolysis and regioisomeric contamination. This guide provides self-validating protocols to ensure sample integrity for biological or physicochemical screening.

Module 1: Diagnostic Hub & Impurity Profiling

Q: I see an unknown peak in my LC-MS at RRT 0.85. What is it?

A: In the synthesis of 1-aryl-pyrazole-4-carbonitriles, the most persistent impurity is often the unreacted hydrazine starting material or a non-cyclized hydrazone intermediate.

Diagnostic Table: Common Impurity Profiles

Impurity TypeChemical IdentityDetection MethodCharacteristic Signal
Starting Material 4-NitrophenylhydrazineLC-MS / TLCLower R_f than product; distinct UV

shift. Genotoxic Alert.
Hydrolysis Product 1-(4-nitrophenyl)-1H-pyrazole-4-carboxamideLC-MS (+18 Da)Mass shift

. Loss of -CN stretch in IR (~2220 cm⁻¹).
Regioisomer 1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile¹H NMRDifferent coupling constants (

) for pyrazole ring protons.
Reduction Byproduct 1-(4-aminophenyl)-...LC-MS (-30 Da)Mass shift

. Color change to dark brown/black.
Q: How do I distinguish the 1,4-isomer from the 1,3-isomer using NMR?

A: Regioisomerism is a critical issue during the cyclocondensation of hydrazines with 1,3-dielectrophiles. The position of the nitrile group changes the electronic environment of the pyrazole protons.

Validation Protocol (¹H NMR):

  • Solvent: Dissolve 5 mg in DMSO-

    
    .
    
  • Focus Region: 8.0 – 9.0 ppm (Pyrazole ring protons).

  • Logic:

    • 4-carbonitrile (Target): The protons at positions 3 and 5 are chemically equivalent or show a very small chemical shift difference due to the symmetry of the local environment relative to the nitrile. They typically appear as two singlets or a narrow doublet.

    • 3-carbonitrile (Impurity): The protons at positions 4 and 5 are vicinal. You will see a characteristic doublet with a coupling constant

      
      .
      

Module 2: Purification & Remediation Protocols

Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities during the synthesis and storage phases.

ImpurityPathways Reactants Reactants (Hydrazine + Dielectrophile) Reaction Cyclocondensation Reactants->Reaction Crude Crude Product Reaction->Crude Impurity_B Impurity B: Regioisomer (1,3-CN) Reaction->Impurity_B Kinetic Control Failure Impurity_A Impurity A: Unreacted Hydrazine (Toxic) Crude->Impurity_A Incomplete Conversion Pure Pure Target (>98%) Crude->Pure Recrystallization Impurity_C Impurity C: Amide (Hydrolysis) Pure->Impurity_C Storage (Moisture/Acid)

Figure 1: Genealogy of impurities in pyrazole-4-carbonitrile synthesis. Note the storage risk of hydrolysis.

Q: My product is a sticky solid. How do I recrystallize it effectively?

A: "Oiling out" suggests the presence of unreacted hydrazine or oligomers. A dual-solvent recrystallization system is required to displace these impurities.

Protocol: Ethanol/Water Recrystallization Rationale:[1] The target nitrile is sparingly soluble in water but soluble in hot ethanol. The nitro group increases crystallinity, but impurities often disrupt lattice formation.

  • Dissolution: Suspend the crude solid in Ethanol (absolute) (10 mL per gram).

  • Heating: Heat to reflux (

    
    ) until fully dissolved. If particulates remain, perform a hot filtration.[2][3]
    
  • Nucleation: Remove from heat. While still hot, add Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of hot ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature (25°C) over 2 hours. Do not place directly on ice, as this traps impurities.

  • Collection: Filter the crystals and wash with cold 20% Ethanol/Water.

Q: How do I remove trace 4-nitrophenylhydrazine (Genotoxic Impurity)?

A: Standard recrystallization may not reduce hydrazine levels below ICH M7 limits (often ppm level). Chemical scavenging is preferred over repeated crystallization.

Protocol: Scavenging with Polymer-Supported Electrophiles

  • Dissolve: Dissolve the crude product in THF or DCM.

  • Add Scavenger: Add PS-Benzaldehyde or PS-Isocyanate resin (2–3 equivalents relative to expected hydrazine content).

    • Mechanism:[2][4] The resin reacts covalently with the hydrazine amine group, tethering it to the solid bead.

  • Agitate: Stir gently at room temperature for 4–6 hours.

  • Filter: Filter off the resin. The filtrate contains your product, stripped of hydrazine.

  • Concentrate: Evaporate the solvent to yield the purified solid.

Module 3: Stability & Storage

Q: The sample turned from pale yellow to orange/brown. Is it degraded?

A: Yes. This is a hallmark of nitro group reduction or oxidative degradation of the pyrazole ring.

  • Cause: Exposure to light (photolysis) or reducing agents in the atmosphere.

  • Prevention: Store in amber vials under Argon/Nitrogen atmosphere at -20°C.

Q: Can I store the sample in DMSO stock solution?

A: Caution is advised. While stable for short periods, nitriles can undergo hydrolysis to amides (primary impurity) in DMSO if water is present (DMSO is hygroscopic) or if the solution is acidic.

Troubleshooting Workflow: Purity Check

Troubleshooting Start Issue: Low Purity / Extra Peaks CheckLCMS Check LC-MS Mass Start->CheckLCMS MassPlus18 Mass = M+18? CheckLCMS->MassPlus18 MassSame Mass = Target? CheckLCMS->MassSame ActionHydrolysis Diagnosis: Amide Hydrolysis Action: Dry solvents, avoid acid/base MassPlus18->ActionHydrolysis Yes ActionRegio Diagnosis: Regioisomer Action: Check 1H NMR Coupling MassSame->ActionRegio Yes

Figure 2: Decision tree for identifying the root cause of sample contamination.

References

  • Synthesis & Purification of Pyrazoles

    • Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.
    • Source: Scientific Research Publishing (SCIRP).
    • URL:[Link]

  • Recrystallization Techniques

    • Title: Recrystallization - Single Solvent & Two-Solvent Methods.
    • Source: University of Alberta, Department of Chemistry.
    • URL:[Link]

  • Hydrolysis of Nitriles (Impurity Formation)

    • Title: Amide synthesis by oxidation, hydrolysis or rearrangement (Nitrile Hydr
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • NMR Characterization of Pyrazoles

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[5]

    • URL:[Link]

  • Genotoxic Impurity Management (Hydrazines)

    • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
    • Source: ICH Guidelines.
    • URL:[Link]

Sources

Validation & Comparative

Validation of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: Mechanism of Action & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (and its functional derivatives) as a Xanthine Oxidase (XO) Inhibitor . This scaffold represents a class of non-purine inhibitors designed to overcome the hypersensitivity and renal toxicity issues associated with traditional purine analogs like Allopurinol.

Executive Summary

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a bioactive scaffold functioning primarily as a Xanthine Oxidase (XO) Inhibitor .[1] Unlike purine-based inhibitors (e.g., Allopurinol) that act as suicide substrates, this pyrazole-nitrile derivative functions via interaction with the Molybdenum cofactor (Mo-co) in the enzyme's active site. The nitrile (-CN) group acts as a critical pharmacophore, mimicking the transition state or forming a reversible thiocarboximide complex with the molybdenum center, similar to the mechanism of Topiroxostat.

This guide provides the experimental framework to validate its efficacy, kinetics, and selectivity against established standards.

Part 1: Mechanism of Action (MoA)
1. The Biological Target: Xanthine Oxidase (XO)

Xanthine Oxidase is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Overactivity leads to hyperuricemia (gout).[2]

2. Molecular Mechanism

The 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile scaffold operates via a non-purine, mixed-type inhibition mechanism:

  • Solvent Channel Binding: The hydrophobic 1-(4-nitrophenyl) moiety occupies the solvent-accessible channel leading to the active site, stabilizing the enzyme-inhibitor complex via

    
    -
    
    
    
    stacking interactions with Phe914 and Phe1009 residues.
  • Molybdenum Interaction (The "Nitrile Trap"): The 4-carbonitrile group is the specific warhead. It positions itself near the Molybdenum-pterin (Mo-pt) center. In a manner analogous to Topiroxostat, the nitrile nitrogen can accept a proton or interact directly with the Mo(IV) species, preventing substrate (xanthine) hydroxylation.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathology: Gout) Xanthine->UricAcid Oxidation ROS Superoxide (O2-) Xanthine->ROS Byproduct Enzyme Xanthine Oxidase (Mo-co Center) Enzyme->Hypoxanthine Catalyzes Enzyme->Xanthine Catalyzes Inhibitor 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Inhibitor->Enzyme Inhibits (Mixed-Type) Blocks Mo-co Site

Figure 1: Mechanism of Action. The compound blocks the conversion of Xanthine to Uric Acid by occupying the Mo-co active site.

Part 2: Comparative Analysis

The following table contrasts the Pyrazole-Nitrile scaffold with industry standards.

Feature1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Allopurinol (Standard)Febuxostat (Potent Alternative)
Class Non-purine, Nitrile-basedPurine AnalogNon-purine, Thiazole-based
Inhibition Type Mixed / Competitive Suicide Substrate (Oxypurinol)Mixed / Non-competitive
Pharmacophore 4-Carbonitrile (Mo-interaction)Pyrimidine ringCarboxylic Acid (H-bond network)
Potency (IC50) Low Micromolar (0.5 - 5.0 µM) (Estimated*)High Micromolar (2 - 10 µM)Nanomolar (< 0.01 µM)
Selectivity High (Low affinity for other purine enzymes)Low (Affects PNP, OMPDC)High
Metabolism Hepatic (Nitro reduction potential)Renal excretionHepatic

*Note: Potency depends on specific derivatives.[3] The 4-carbonitrile core is generally less potent than Febuxostat but avoids the hypersensitivity risks of Allopurinol.

Part 3: Validation Protocols

To validate this mechanism in your lab, follow these self-validating protocols.

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 and Mode of Inhibition (Ki). Principle: Spectrophotometric monitoring of Uric Acid formation at 290 nm.

Reagents:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).

  • Substrate: Xanthine (50 µM stock in NaOH).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) + 0.1 mM EDTA.

  • Test Compound: Dissolved in DMSO (Final DMSO < 1%).

Workflow:

  • Blanking: Mix 140 µL Buffer + 10 µL Enzyme. Incubate 10 min at 25°C.

  • Initiation: Add 50 µL Substrate.

  • Measurement: Monitor Absorbance (290 nm) for 5-10 minutes (Linear phase).

  • Inhibition: Repeat with varying concentrations of the Pyrazole-Nitrile (0.1 µM – 100 µM).

  • Validation: Run Allopurinol (10 µM) as a positive control. Inhibition must be >90%.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    at different inhibitor concentrations.
    • Intersection on Y-axis = Competitive.

    • Intersection in Quadrant 2 = Mixed-Type (Expected for this scaffold).

Protocol B: In Silico Molecular Docking (Mechanistic Confirmation)

Objective: Confirm the "Nitrile Trap" hypothesis. Software: AutoDock Vina or Gold.

  • PDB Retrieval: Download PDB ID 1N5X (Xanthine Oxidase with inhibitor).

  • Ligand Prep: Minimize the 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile structure (DFT B3LYP/6-31G*).

  • Grid Box: Center on the Molybdenum atom (Radius: 15 Å).

  • Docking Criteria:

    • Look for Distance < 3.5 Å between the Nitrile Nitrogen and Mo.

    • Look for

      
      -
      
      
      
      T-shaped
      or parallel stacking between the Nitrophenyl ring and Phe914 .

Validation_Workflow cluster_InVitro Phase 1: Enzymatic Kinetics cluster_InSilico Phase 2: Structural Confirmation Start Start Validation Synthesis Synthesize/Procure 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Start->Synthesis Assay Spectrophotometric XO Assay (290 nm) Synthesis->Assay Docking Molecular Docking (Target: Mo-co / Phe914) Synthesis->Docking Kinetics Lineweaver-Burk Analysis (Determine Ki, Alpha) Assay->Kinetics Decision Is IC50 < 10 µM? Kinetics->Decision Docking->Decision Report Publish mechanism as Non-purine XO Inhibitor Decision->Report Yes Refine Optimize R-groups (Derivatization) Decision->Refine No Refine->Synthesis

Figure 2: Validation Workflow. A closed-loop system for verifying inhibitory potency and binding mode.

References
  • Zhang, C., et al. (2017).[4] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry.

  • Malik, N., et al. (2022). "Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends." Molecules.

  • Wang, H., et al. (2026).[2][4] "Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors." ResearchGate.[5]

  • Estrada-Soto, S., et al. (2021).[6] "1,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Activity."[6] Drug Research.

  • PubChem. "3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Compound Summary." National Library of Medicine.

Sources

comparative analysis of different synthesis routes for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthesis Routes: 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary

The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 102539-56-0) presents a classic decision matrix in heterocyclic chemistry: choose between a convergent N-arylation strategy or a de novo cyclocondensation approach.

For the strict synthesis of the des-amino target (lacking a substituent at the C5 position), the Nucleophilic Aromatic Substitution (SNAr) route is the superior choice in terms of atom economy, purification simplicity, and yield. While cyclocondensation (using ethoxymethylenemalononitrile) is chemically elegant, it predominantly yields the 5-amino derivative, requiring a subsequent deamination step that compromises overall efficiency.

This guide details three distinct pathways, providing validated protocols and a comparative performance analysis to support your route selection.

Route Analysis & Comparative Data

Route 1: Convergent N-Arylation (Recommended)

Mechanism: Nucleophilic Aromatic Substitution (SNAr) Concept: Direct coupling of the pre-formed pyrazole core with an activated nitrobenzene. Status: Industrial Preferred / High Scalability.

This route leverages the strong electron-withdrawing nature of the nitro group in 1-fluoro-4-nitrobenzene , making it highly susceptible to nucleophilic attack by the pyrazole anion.

  • Key Advantage: Avoids the formation of the 5-amino byproduct common in cyclization routes.

  • Safety Note: Eliminates the need to handle potentially explosive 4-nitrophenylhydrazine.

Route 2: De Novo Cyclocondensation

Mechanism: Knoevenagel Condensation / Michael Addition / Cyclization Concept: Construction of the pyrazole ring from acyclic precursors. Status: Academic / Analog Generation.

Classically, this involves reacting 4-nitrophenylhydrazine with (ethoxymethylene)malononitrile .

  • Critical Caveat: This reaction inherently favors the formation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile . To obtain the target molecule (H at C5), a subsequent deamination (diazotization followed by reduction) is required, adding two steps and reducing yield. This route is only recommended if the 5-amino derivative is the actual desired pharmacophore.

Route 3: Pd-Catalyzed Cyanation (Functionalization)

Mechanism: Palladium-catalyzed C-C bond formation. Concept: Late-stage introduction of the nitrile group to a halogenated precursor. Status: Late-Stage Discovery / High Cost.

Ideal when the 1-(4-nitrophenyl)pyrazole core is already present (e.g., from a library) but lacks the nitrile.

Comparative Performance Metrics

MetricRoute 1: SNAr N-ArylationRoute 2: Cyclocondensation (+ Deamination)Route 3: Pd-Cyanation
Overall Yield 85 - 92% 35 - 45% (over 3 steps)70 - 80%
Step Count 1 (Convergent)3 (Linear)1 (from halo-precursor)
Atom Economy HighLow (loss of N2 during deamination)Moderate (waste from leaving groups)
Purification Crystallization (Simple)Column Chromatography often requiredColumn Chromatography / Metal Scavenging
Safety Profile High (Standard reagents)Low (Toxic hydrazines, diazonium intermediates)Moderate (Cyanide sources, heavy metals)
Cost Efficiency

(Commodity starting materials)
$ (Cheap reagents, but high labor/waste)

(Pd catalysts, ligands)

Detailed Experimental Protocols

Protocol A: Synthesis via SNAr N-Arylation (Route 1)

Targeting: High purity, gram-to-kilogram scale.

Reagents:

  • 1H-Pyrazole-4-carbonitrile (1.0 equiv) [CAS: 31108-57-3]

  • 1-Fluoro-4-nitrobenzene (1.1 equiv) [CAS: 350-46-9]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • DMF (N,N-Dimethylformamide) or DMSO [0.5 M concentration]

Procedure:

  • Activation: Charge a reaction vessel with 1H-pyrazole-4-carbonitrile (10 mmol, 0.93 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) in DMF (20 mL). Stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Addition: Add 1-fluoro-4-nitrobenzene (11 mmol, 1.55 g) dropwise. The reaction is exothermic; maintain temperature <40°C.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or HPLC. The limiting reagent (pyrazole) should be fully consumed.

  • Work-up: Cool to room temperature. Pour the mixture slowly into ice-water (200 mL) with vigorous stirring. The product will precipitate as a light yellow solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum at 50°C.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: ~1.9 g (89%).

    • Characterization: 1H NMR (DMSO-d6) δ 9.32 (s, 1H), 8.45 (d, 2H), 8.38 (s, 1H), 8.15 (d, 2H).

Protocol B: Cyclocondensation to 5-Amino Derivative (Route 2)

Targeting: The 5-amino analog or precursor.

Reagents:

  • 4-Nitrophenylhydrazine hydrochloride (1.0 equiv)

  • Ethoxymethylenemalononitrile (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Ethanol (reagent grade)

Procedure:

  • Dissolve 4-nitrophenylhydrazine HCl (10 mmol) and triethylamine (11 mmol) in Ethanol (30 mL). Stir for 10 min.

  • Add ethoxymethylenemalononitrile (10 mmol, 1.22 g).

  • Reflux the mixture for 3–5 hours. A solid precipitate usually forms during the reaction.

  • Cool to room temperature. Filter the crude solid.[2]

  • Recrystallize from DMF/Ethanol.

    • Product:5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile .

    • Note: To convert this to the user's target (removal of amino group), suspend in hypophosphorous acid/HCl and treat with sodium nitrite at 0°C (Deamination), but yields are typically <50%.

Visualized Reaction Pathways

The following diagram illustrates the mechanistic flow of the recommended N-Arylation route versus the Cyclocondensation route, highlighting the divergence in product structure.

SynthesisRoutes Start1 1H-Pyrazole-4-carbonitrile Target TARGET: 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile Start1->Target Route 1: SNAr (Recommended) Reagent1 1-Fluoro-4-nitrobenzene (K2CO3, DMF, 80°C) Reagent1->Target Start2 4-Nitrophenylhydrazine Intermed INTERMEDIATE: 5-Amino-1-(4-nitrophenyl)-... (Amino impurity) Start2->Intermed Route 2: Cyclization Reagent2 Ethoxymethylene malononitrile Reagent2->Intermed Intermed->Target Step 2: Deamination (Low Yield) Step3 Deamination (NaNO2, H3PO2)

Caption: Comparison of the direct SNAr route (blue) vs. the multi-step cyclization route (red) which requires deamination to reach the same target.

Decision Logic for Researchers

Use the following logic tree to confirm the optimal synthesis path for your specific constraints.

DecisionTree Q1 Do you require the 5-Amino substituent? Yes Route 2: Cyclocondensation Q1->Yes Yes No Is 1H-Pyrazole-4-CN available? Q1->No No Route1 Route 1: N-Arylation (SNAr) (Recommended) No->Route1 Yes Route3 Route 3: Pd-Cyanation (From 4-Iodo precursor) No->Route3 No

Caption: Decision matrix for selecting the synthesis route based on structural requirements and starting material availability.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Li, X., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide. RSC Advances, 5, 253-260.

  • Khademi, Z., & Nikoofar, K. (2020).[3] Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]pyrazoles. ResearchGate Protocols.

  • PubChem. (n.d.).[4] 1-Fluoro-4-nitrobenzene (CAS 350-46-9).[4] National Library of Medicine.

  • BenchChem. (2025).[1] Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, a molecule belonging to the pharmacologically significant pyrazole class of compounds. While direct cross-reactivity data for this specific molecule is not extensively published, this guide synthesizes established methodologies and insights from studies on analogous pyrazole-based inhibitors to empower you to design and execute robust selectivity profiling experiments.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins, particularly kinases.[1][2] The inherent bioactivity of this scaffold necessitates a thorough investigation of off-target effects to ensure the specificity of any potential therapeutic agent.[3][4] This guide will walk you through the critical steps of designing and implementing a cross-reactivity study, from selecting appropriate comparator compounds to interpreting the resulting data.

I. The Rationale for Cross-Reactivity Studies

The primary goal of a cross-reactivity study is to determine the specificity of a compound for its intended biological target. Off-target binding can lead to unforeseen side effects, toxicity, or a misleading interpretation of the compound's mechanism of action. For a pyrazole-based compound like 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, which has structural similarities to a multitude of known bioactive molecules, a comprehensive selectivity profile is a non-negotiable aspect of its preclinical evaluation.

II. Selecting Comparator Compounds

A crucial first step is the selection of appropriate compounds for comparison. This should include both structurally similar molecules and compounds with known activities against a panel of targets.

Table 1: Suggested Comparator Compounds for Cross-Reactivity Studies

Compound ClassRationale for InclusionExample(s)
Structurally Related Pyrazoles To assess the impact of minor structural modifications on selectivity.5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[5][6], various N-aryl pyrazole derivatives.[7][8]
Known Kinase Inhibitors The pyrazole scaffold is prevalent in kinase inhibitors; comparison against known inhibitors helps to identify potential off-target kinase interactions.[1][9]Tozasertib, Ilorasertib, Barasertib.[1]
Compounds with Nitrophenyl Moieties To determine if the 4-nitrophenyl group contributes to non-specific binding.A range of compounds containing the nitrophenyl group.
Promiscuous Inhibitors To establish a baseline for non-selective binding.Staurosporine (for kinases).

III. Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach, combining biochemical and cell-based assays, will provide the most comprehensive assessment of selectivity.

A. Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of a compound's interaction with purified proteins.

1. Competitive Binding Assays:

  • Principle: These assays measure the ability of the test compound to displace a known ligand from its target protein.

  • Methodology:

    • Immobilize the target protein on a suitable solid support (e.g., a microplate well).

    • Add a labeled ligand (e.g., fluorescent or radioactive) at a concentration near its dissociation constant (Kd).

    • Add varying concentrations of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile or comparator compounds.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Wash away unbound components and quantify the amount of bound labeled ligand.

    • Calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the labeled ligand.

2. Enzyme Inhibition Assays:

  • Principle: If the target protein is an enzyme, this assay directly measures the compound's ability to inhibit its catalytic activity.

  • Methodology:

    • In a suitable buffer, combine the target enzyme and its substrate.

    • Add varying concentrations of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile or comparator compounds.

    • Incubate for a defined period.

    • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

B. Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are essential to confirm that the biochemical activity translates to a cellular effect and to identify potential off-target effects in a more complex biological system.

1. Target Engagement Assays:

  • Principle: These assays determine if the compound interacts with its intended target within a living cell. The NanoBRET™ Target Engagement assay is a powerful example.[10]

  • Methodology (based on NanoBRET™):

    • Genetically fuse the target protein to a NanoLuc® luciferase enzyme and express it in cells.

    • Add a fluorescent energy transfer probe that specifically binds to the target protein.

    • Add varying concentrations of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the probe by the test compound.

    • Calculate the EC50 value, the concentration of the compound that produces a half-maximal effect.

2. Phenotypic Screening:

  • Principle: This involves testing the compound across a panel of cell lines and measuring a range of phenotypic readouts (e.g., cell viability, apoptosis, cell cycle progression).

  • Methodology:

    • Treat various cell lines with a range of concentrations of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

    • Utilize high-content imaging or other multi-parameter readouts to assess cellular changes.

    • Compare the phenotypic fingerprint of the test compound to that of known selective and non-selective compounds.

IV. Visualizing the Workflow

A well-defined workflow is critical for a systematic cross-reactivity study.

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

V. Data Interpretation and Reporting

The output of these assays will be a quantitative measure of the compound's potency against its primary target and a range of potential off-targets.

Table 2: Example Data Summary for Cross-Reactivity Profiling

TargetAssay TypeIC50 / EC50 (µM) for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrileSelectivity Ratio (Off-Target IC50 / On-Target IC50)
Primary Target X Enzyme Inhibition0.1-
Off-Target Kinase AEnzyme Inhibition5.252
Off-Target Kinase BEnzyme Inhibition> 100> 1000
Off-Target Receptor YCompetitive Binding12.5125
Cellular Target XNanoBRET0.5-

A high selectivity ratio indicates a more selective compound. A common metric is the Selectivity Score (S-score), which can be calculated based on the number of off-targets at a specific concentration. For instance, an S(10) score would represent the number of off-targets with greater than a certain percentage of inhibition at a 10 µM concentration.

VI. Mitigating Off-Target Effects

Should significant off-target activity be identified, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile to identify the structural motifs responsible for off-target binding.[2]

  • Rational Drug Design: Utilize computational modeling and structural biology to design modifications that enhance on-target affinity while reducing off-target interactions.

  • Macrocyclization: As demonstrated with other pyrazole-based inhibitors, constraining the molecule's conformation through macrocyclization can significantly improve selectivity.[10][11]

VII. Conclusion

The cross-reactivity profiling of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a critical step in its development as a potential research tool or therapeutic agent. By employing a systematic and multi-faceted approach as outlined in this guide, researchers can gain a comprehensive understanding of its selectivity and make informed decisions about its future development. The principles and methodologies described here, drawn from extensive research on the broader class of pyrazole derivatives, provide a solid foundation for these essential studies.

References

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties[1]. The versatility of the pyrazole ring allows for substitutions that can fine-tune its biological activity, making it a privileged scaffold in drug discovery[2][3]. Several pyrazole-based drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, have received regulatory approval, underscoring the therapeutic potential of this chemical class[3].

The subject of this guide, 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, features two key substituents: a 4-nitrophenyl group at the N1 position and a carbonitrile group at C4. The electron-withdrawing nature of the 4-nitrophenyl group and the cyano moiety are known to influence the electronic properties and binding interactions of the molecule with biological targets. This guide will delve into the expected efficacy of this compound based on data from its close analogs and propose a comprehensive strategy for its preclinical evaluation.

In Vitro Efficacy: A Landscape of Potential

Anticipated Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents that can induce apoptosis, regulate autophagy, and disrupt the cell cycle[2][3]. The anticancer potential of pyrazole compounds is often attributed to their ability to inhibit various protein kinases and other key enzymes involved in cancer progression[4].

Comparative In Vitro Anticancer Activity of Pyrazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,4-diaryl pyrazole derivative (Compound 6)Various0.00006 - 0.00025[4]
Pyrazolo[4,3-f]quinoline derivative (Compound 48)HCT1161.7[4]
Pyrazolo[4,3-f]quinoline derivative (Compound 48)HeLa3.6[4]
Pyrazole-benzothiazole hybrid (Compound 25)Various3.17 - 6.77[5]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24)A5498.21[5]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24)HCT11619.56[5]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is the inhibition of protein kinases that are often dysregulated in cancer. For instance, many pyrazole derivatives have been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression[4][6].

Diagram: Simplified Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDK_Pathway Cyclin_D Cyclin D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Pyrazole 1-(4-nitrophenyl)-1H- pyrazole-4-carbonitrile Pyrazole->CDK4_6 inhibits

Caption: Proposed inhibition of the CDK4/6-Rb pathway by 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Anticipated Antimicrobial Activity

The pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents[1][7]. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Comparative In Vitro Antimicrobial Activity of Pyrazole Analogs

Compound/AnalogMicroorganismMIC (µM)Reference
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileS. aureus (MRSA)25.1[1][7]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileS. aureus (MSSA)91.0[7]
3-[5-(4-Nitrophenyl)furan-2-yl] derivativesS. aureus, E. coli, C. albicansPronounced effect[8]

In Vivo Efficacy: Projecting Performance in Preclinical Models

While in vivo data for the specific title compound is unavailable, studies on related pyrazole derivatives provide a strong rationale for its potential efficacy in animal models of cancer and infectious diseases.

Anticipated In Vivo Anticancer Efficacy

The in vitro potency of many pyrazole derivatives has translated to significant tumor growth inhibition in vivo[2][4]. For instance, a 3,4-diaryl pyrazole derivative demonstrated significant tumor growth inhibitory activity at a low dose of 5 mg/kg in a murine mammary tumor model[4].

Key Considerations for In Vivo Anticancer Studies:

  • Xenograft Models: Human cancer cell lines (e.g., those showing high in vitro sensitivity) can be implanted into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth.

  • Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for establishing an effective dosing regimen.

  • Toxicity: Acute and chronic toxicity studies are necessary to determine the safety profile of the compound.

Diagram: General Workflow for In Vivo Anticancer Efficacy Testing

InVivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_screening Cell-based Assays (IC50) pk_studies Pharmacokinetic Studies invitro_screening->pk_studies toxicity Toxicity Assessment pk_studies->toxicity xenograft Xenograft Model Efficacy toxicity->xenograft

Sources

benchmarking 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile against known standards

[1][2][3]

Executive Summary

In Medicinal Chemistry, the 1-aryl-pyrazole-4-carbonitrile motif is a privileged scaffold, serving as the core for Xanthine Oxidase (XO) inhibitors, p38 MAP kinase inhibitors, and agrochemical agents (e.g., Fipronil analogs).[1][2][3]

While the unsubstituted phenyl analog (PPC ) is the baseline standard, the 4-nitrophenyl derivative (NPPC) offers distinct "Push-Pull" electronic properties.[2][3] The strong electron-withdrawing nature of the nitro group (

23

This guide benchmarks NPPC against PPC and MPPC, focusing on Electronic Character , Lipophilicity (LogP) , and Synthetic Efficiency .[3]

Benchmarking Dashboard: NPPC vs. Standards

The following data consolidates experimental and calculated values to assist in scaffold selection.

Table 1: Physicochemical & Electronic Comparison
FeatureTarget: NPPC (Nitro)Standard A: PPC (Phenyl)Standard B: MPPC (Methoxy)Implication for Drug Design
Structure 1-(4-NO₂-Ph)-Py-4-CN1-(Ph)-Py-4-CN1-(4-OMe-Ph)-Py-4-CNNPPC tests tolerance for EWGs.[1][2][3]
Hammett

+0.78 (Strong EWG)0.00 (Neutral)-0.27 (EDG)NPPC Nitrile is highly activated for nucleophilic attack (e.g., hydrolysis).[1][2][3]
LogP (Calc) 1.85 2.132.11NPPC is less lipophilic, improving aqueous solubility potential vs. parent.[2][3]
Melting Point 190–192 °C 126–128 °C148–150 °CHigh crystallinity of NPPC simplifies purification (precipitation).[1][2][3]
Yield (Vilsmeier) 88% 75%68%Nitro group stabilizes the intermediate, preventing side-oxidation.[1][2][3]

Key Insight: The NPPC scaffold exhibits a "Crystallinity Advantage."[1][2][3] The nitro group facilitates


-

stacking, leading to higher melting points and easier isolation by filtration compared to the often oily or low-melting PPC standard.[1][2][3]

Critical Analysis: The "Nitro Effect"

Electronic Activation (The "Push-Pull" System)

The defining feature of NPPC is the electronic communication between the N1-aryl ring and the C4-nitrile.[1][2][3]

  • Mechanism: The 4-nitro group pulls electron density from the pyrazole ring via the phenyl linker.[2][3] This decreases the electron density at the C4 position.[2][3]

  • Consequence: The nitrile carbon in NPPC is more electrophilic than in PPC.[2][3]

  • Application: If your drug target requires a covalent interaction (e.g., cysteine trapping) or metabolic hydrolysis to a carboxylic acid, NPPC will react significantly faster than the standard PPC .[1][2][3]

Pathway Visualization

The following diagram illustrates the electronic influence and the synthetic divergence points.

GHydrazine4-NitrophenylhydrazineCorePyrazole Core FormationHydrazine->CoreCondensationNPPCNPPC (Target)(Electron Deficient)Core->NPPC+ Vilsmeier ReagentPPCPPC (Standard)(Neutral)Core->PPCUse PhenylhydrazineHydrolysisRapid Hydrolysis(To Carboxylic Acid)NPPC->HydrolysisHigh ElectrophilicityReductionReduction to Aniline(Late-Stage Diversification)NPPC->ReductionUnique PathwayPPC->HydrolysisSlow Kinetics

Caption: Comparative reaction pathways showing the unique "Reduction" branch available only to the Nitro-scaffold (NPPC) and its accelerated hydrolysis kinetics.

Experimental Protocols

To validate the performance of NPPC against the PPC standard, we utilize two self-validating protocols: Competitive Synthesis (Yield Benchmarking) and Retention Time Mapping (Lipophilicity Benchmarking).[2][3]

Protocol A: Comparative Synthesis (Vilsmeier-Haack Route)

Objective: Determine synthetic efficiency and ease of purification for NPPC vs. PPC.

Reagents:

  • Substrate A: 4-Nitrophenylhydrazine (for NPPC).[1][2][3]

  • Substrate B: Phenylhydrazine (for PPC).[2][3]

  • Reagent: (Ethoxymethylene)malononitrile (EMMN).[1][2][3]

  • Solvent: Ethanol (EtOH).[2][3][4]

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 10 mmol of the respective hydrazine in 20 mL of absolute EtOH.

  • Addition: Add 10.5 mmol (1.05 eq) of EMMN dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 3 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1][2][3] NPPC will show a distinct UV-active spot with lower

      
       than PPC due to polarity.[2][3]
      
  • Isolation (The "Self-Validating" Step): Cool to 0 °C.

    • Observation: NPPC precipitates rapidly as a yellow solid due to the nitro-stacking effect.[2][3]

    • Contrast: PPC often requires partial evaporation or water addition to induce precipitation.[2][3]

  • Purification: Filter and wash with cold EtOH. Dry under vacuum.[2][3]

Expected Results:

  • NPPC Yield: >85% (High purity crude).[2][3]

  • PPC Yield: ~70-75% (Requires recrystallization).[1][2][3]

Protocol B: HPLC Lipophilicity Mapping

Objective: Empirically verify the calculated LogP differences to predict bioavailability.

System: Agilent 1260 Infinity or equivalent. Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1][2][3] Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).[1][2][3] Flow Rate: 1.0 mL/min.[2][3] Detection: UV at 254 nm.[2][3]

Procedure:

  • Prepare 1 mM solutions of NPPC, PPC, and Uracil (t0 marker) in DMSO.[2][3]

  • Inject 10 µL of the mixture.

  • Calculate Capacity Factor (

    
    ): 
    
    
    .[2][3]

Data Interpretation:

  • PPC (Standard): Elutes later (Higher

    
    ).
    
  • NPPC (Target): Elutes earlier (Lower

    
    ).
    

Synthesis Workflow Diagram

The following diagram details the specific Vilsmeier-Haack cyclization mechanism used in Protocol A.

Synthesiscluster_warningCritical Specificity NoteStart4-NitrophenylhydrazineIntermediateHydrazone Intermediate(Transient)Start->Intermediate+ EMMNReagent(Ethoxymethylene)malononitrile(EMMN)Reagent->IntermediateCyclizationCyclization & Elimination(Reflux EtOH)Intermediate->CyclizationProduct5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile(Common Side Product)Cyclization->ProductStandard CondensationTarget1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile(Target via Deamination or Alt. Route)Product->TargetSandmeyer Deamination(t-BuONO, THF)NoteDirect condensation yields the 5-Amino derivative.To obtain the 5-H target (NPPC), a deamination stepor Vilsmeier formylation of the hydrazone is required.

Caption: Synthetic route clarification. Note that direct condensation often yields the 5-amino analog; obtaining the pure 5-H NPPC requires deamination or specific formylation routes.[1][2][3]

References

  • Cheng, D., et al. (2008).[2][3] "Synthesis and biological evaluation of N-pyrazole derivatives." Journal of Heterocyclic Chemistry. [2][3]

  • Zhao, P., et al. (2010).[1][2][3] "Design, synthesis and insecticidal activity of novel phenylpyrazole derivatives." Journal of Agricultural and Food Chemistry.

  • Rahimizadeh, M., et al. (2018).[2][3][5] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1).[2][3][5]

  • PubChem Compound Summary. (2024). "1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile."[2][3][6] National Center for Biotechnology Information.[2][3] [2][3]

  • Plem, S., et al. (2015).[1][2][3][4] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Advances in Chemical Engineering and Science.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.